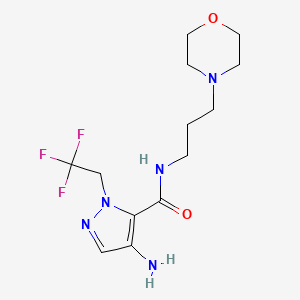
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide is a compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural characteristics make it a significant subject of study for developing new therapeutic agents and understanding various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide typically involves a multi-step process:
Formation of Quinazolinone Core: This involves the condensation of 2-methyl anthranilic acid with formamide under acidic conditions, followed by oxidation to form the quinazolinone core.
Fluoroaryl Substitution: The next step involves a substitution reaction where a fluoroaryl compound is introduced to the quinazolinone structure, typically using a halogen-exchange reaction with a fluoride source.
Amidation: Finally, the compound undergoes an amidation reaction with 2-methylbenzoyl chloride to form the final product.
Industrial Production Methods: For large-scale industrial production, the process is streamlined to enhance yield and reduce costs. Automated reactors and continuous flow systems are used to maintain optimal reaction conditions, ensuring consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to produce different reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can also undergo substitution reactions, where functional groups on the benzamide or quinazolinone rings are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in mild and strong reduction conditions, respectively.
Substitution: Halogenated solvents and catalytic amounts of palladium can be used to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Various quinazolinone derivatives with oxidized functional groups.
Reduction Products: Reduced forms of the quinazolinone and benzamide rings.
Substitution Products:
科学研究应用
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a molecular probe in studying biological pathways and cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.
Industry: Applied in the development of novel materials and chemical processes due to its robust chemical properties.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, and inflammation, making it a candidate for drug development.
相似化合物的比较
Compared to other quinazolinone derivatives, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide stands out due to its unique fluoroaryl group, which enhances its chemical stability and biological activity. Similar compounds include:
2-Methyl-4-oxo-3,4-dihydroquinazolin-7-yl-acetamide
4-Oxoquinazolin-3(4H)-yl)-phenylacetamide
These compounds share structural similarities but differ in their functional groups, resulting in distinct chemical properties and biological activities.
属性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-7-3-4-8-17(14)22(28)26-21-13-16(11-12-19(21)24)27-15(2)25-20-10-6-5-9-18(20)23(27)29/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBAIMJNTXWWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2917204.png)
![2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2917205.png)

![N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2917207.png)
![4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2917208.png)
![4-[(2-Chloroacetamido)methyl]benzoic acid](/img/structure/B2917209.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2917213.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2917215.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2917216.png)



![5-[(3,5-dimethylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2917221.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917224.png)
